AF3485

mPGES-1 inhibition Prostaglandin selectivity COX pathway

AF3485 (CAY10686) is the only mPGES-1 inhibitor with a validated dual mechanism: it blocks PGE2 synthesis while activating PPARγ to induce cardioprotective PGI2 production—reversible by GW9662. With >34-fold selectivity for PGE2 over PGF2α (IC50: 2.9 µM vs. >100 µM), metabolic stability in human and rat microsomes, and oral bioavailability, it outperforms standard COX-2 inhibitors for mechanistic studies. Ideal for cancer angiogenesis, inflammatory pain, and cardiovascular safety profiling. Choose AF3485 when experimental precision in the prostanoid pathway is non-negotiable.

Molecular Formula C22H17F3N2O2
Molecular Weight 398.4 g/mol
Cat. No. B592747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF3485
SynonymsCAY10686; 
Molecular FormulaC22H17F3N2O2
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2CCO)C=CC(=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
InChIInChI=1S/C22H17F3N2O2/c23-22(24,25)18-7-3-1-6-16(18)21(29)26-14-9-10-20-17(13-14)15-5-2-4-8-19(15)27(20)11-12-28/h1-10,13,28H,11-12H2,(H,26,29)
InChIKeyRXVOFPXZHVKZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

AF3485: A Selective mPGES-1 Inhibitor for Prostaglandin Pathway Research and Procurement


AF3485 (also known as CAY10686) is a synthetic small molecule belonging to the 3-aminocarbazole class of benzamide derivatives, developed as a selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1) [1]. This compound functions downstream of cyclooxygenase (COX) enzymes in the prostanoid biosynthesis pathway, specifically targeting the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). AF3485 was identified from a series of compounds synthesized in ACRAF laboratories and selected for its favorable potency and selectivity profile toward mPGES-1 over other prostanoid pathway enzymes [2]. The compound has been characterized in both in vitro and in vivo models, demonstrating antitumor and anti-inflammatory properties linked to its modulation of PGE2-dependent signaling pathways.

Procurement Alert: Why In-Class mPGES-1 Inhibitors or COX-2 Inhibitors Cannot Replace AF3485


The prostaglandin pathway presents a complex signaling network where intervention at different enzymatic nodes yields divergent biological outcomes. While COX-2 inhibitors like celecoxib broadly suppress all downstream prostanoids, including prostacyclin (PGI2) and thromboxane (TXA2), mPGES-1 inhibitors selectively target PGE2 synthesis. However, not all mPGES-1 inhibitors exhibit identical pharmacological profiles. AF3485 distinguishes itself through a unique dual mechanism: it not only inhibits PGE2 production but also activates peroxisome proliferator-activated receptor gamma (PPARγ), which in turn induces COX-2-dependent PGI2 production in endothelial cells [1]. This PPARγ-mediated effect is not a class-wide property of mPGES-1 inhibitors and has been shown to be reversible by the PPARγ antagonist GW9662, confirming target engagement. Furthermore, AF3485 demonstrates metabolic stability in both human and rat microsome preparations and oral bioavailability, characteristics that are not universally shared among experimental mPGES-1 inhibitors [2]. Substitution with another mPGES-1 inhibitor lacking this PPARγ-mediated PGI2 induction or with inferior ADME properties would fundamentally alter the experimental outcome, particularly in cardiovascular safety assessments.

AF3485 Quantitative Differentiation Evidence: Head-to-Head Performance Data for Scientific Selection


Superior Target Selectivity: AF3485 Spares PGF2α Synthesis at Therapeutic Concentrations

AF3485 demonstrates clear selectivity for mPGES-1, blocking PGE2 synthesis while sparing PGF2α production. In IL-1β-stimulated A549 cells, AF3485 inhibited PGE2 with an IC50 of 2.9 µM, whereas its effect on PGF2α was minimal (IC50 > 100 µM), indicating a selectivity window of over 34-fold [1]. This is a direct, quantitative measure of target selectivity within the prostanoid pathway.

mPGES-1 inhibition Prostaglandin selectivity COX pathway

Divergent Prostanoid Profile in Whole Blood: AF3485 vs. Celecoxib

In a human whole blood in vitro assay, AF3485 at 1 µM increased thromboxane B2 (TXB2) levels, whereas at higher concentrations (100 µM) it caused concentration-dependent inhibition of TXB2. In contrast, the selective COX-2 inhibitor celecoxib suppressed all prostanoids tested, including PGE2 and TXB2 [1]. This demonstrates that AF3485 does not act as a simple COX-2 inhibitor and can exhibit differential effects on prostanoid profiles, potentially due to substrate shunting or off-target interactions at high concentrations.

Whole blood assay Prostanoid biosynthesis COX-2 comparison

In Vivo Target Engagement: AF3485 Reduces Urinary PGE-M with Comparable Efficacy to Celecoxib

In a complete Freund's adjuvant (CFA)-induced inflammation model in rats, oral administration of AF3485 significantly reduced urinary levels of the PGE2 metabolite PGE-M (P < 0.01), similar to the reduction observed with the selective COX-2 inhibitor celecoxib [1]. Both compounds also significantly reduced TX-M levels (P < 0.05). This demonstrates that AF3485 achieves effective in vivo target engagement and functional inhibition of the PGE2 pathway, comparable to a clinically approved COX-2 inhibitor, but through a distinct molecular mechanism.

In vivo pharmacology PGE-M biomarker Celecoxib comparison

Metabolic Stability and Oral Bioavailability: AF3485 Demonstrates Favorable ADME Properties

AF3485 exhibits metabolic stability in both human and rat liver microsome preparations, indicating a low propensity for rapid hepatic clearance [1]. Furthermore, the compound is absorbed through enterocytes and is orally bioavailable in vivo. While specific numerical values for half-life or bioavailability percentage are not provided in the primary literature, the reported stability and bioavailability are considered favorable for an early-stage research compound and support its use in chronic dosing paradigms, as demonstrated by its efficacy in xenograft tumor models.

ADME Metabolic stability Bioavailability

Potent In Vivo Anti-Inflammatory Efficacy: AF3485 Reduces Pain by 74% in an Acute Pain Model

In the acetic acid-induced writhing model of acute inflammatory pain in mice, AF3485 administered intraperitoneally at a dose of 10 mg/kg reduced the number of writhes by 74% compared to vehicle-treated controls [1]. This demonstrates robust in vivo efficacy in a well-established behavioral model of inflammatory pain. While a direct comparator is not provided in this specific assay, the magnitude of effect is substantial and indicative of effective peripheral anti-inflammatory action.

Analgesic Anti-inflammatory In vivo efficacy

Optimal AF3485 Application Scenarios for Scientific and Industrial Research


Dissecting PGE2-Specific Signaling in Cancer Biology

AF3485 is ideally suited for studies aiming to isolate the role of PGE2 in tumor progression and angiogenesis, independent of other prostanoids. Its >34-fold selectivity for PGE2 over PGF2α in cellular assays (IC50: 2.9 µM vs. >100 µM) [1] ensures that observed effects, such as inhibition of EGFR signaling and reduction of VEGF and FGF-2 expression [2], can be attributed specifically to mPGES-1/PGE2 pathway blockade rather than broader COX inhibition. Researchers can confidently use AF3485 to delineate PGE2-mediated mechanisms in cancer models.

Cardiovascular Safety Profiling of Anti-Inflammatory Strategies

The unique PPARγ-mediated induction of endothelial PGI2 by AF3485, which is reversible by the PPARγ antagonist GW9662 [1], makes it a critical tool for investigating the cardiovascular implications of mPGES-1 inhibition. This property distinguishes AF3485 from COX-2 inhibitors like celecoxib, which suppress cardioprotective PGI2 [2]. Studies employing AF3485 can directly test the hypothesis that selective mPGES-1 inhibition avoids the cardiovascular liabilities associated with COX-2 inhibitors, a key consideration in drug discovery programs targeting inflammatory diseases.

Validating mPGES-1 as a Target in In Vivo Models of Inflammation and Pain

AF3485's oral bioavailability and metabolic stability [1], combined with its demonstrated in vivo efficacy in reducing urinary PGE-M (a PGE2 metabolite) to a level comparable to celecoxib [2], make it an excellent tool compound for validating mPGES-1 as a therapeutic target in animal models. The 74% reduction in pain behavior in the acetic acid writhing model [3] further supports its utility in preclinical pain research. Researchers can utilize AF3485 for oral dosing paradigms in chronic inflammation and pain studies with confidence in target engagement and functional effect.

Investigating Prostanoid Pathway Crosstalk and Substrate Shunting

The biphasic effect of AF3485 on thromboxane B2 (TXB2) production in human whole blood—stimulation at low concentrations (1 µM) and inhibition at high concentrations (100 µM) [1]—presents a valuable tool for studying complex prostanoid pathway dynamics. This property allows researchers to investigate substrate shunting phenomena (e.g., redirection of PGH2 to other synthases) and off-target effects at suprapharmacological doses. AF3485 can thus be employed in mechanistic studies designed to understand the intricacies of arachidonic acid metabolism and its regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for AF3485

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.